[(Butan-2-yl)oxy](dimethyl)silanol
Description
(Butan-2-yl)oxysilanol is an organosilicon compound with the structural formula (CH₃)₂Si(OH)(OCH₂CH(CH₂CH₃)). This molecule features a central silicon atom bonded to two methyl groups, a hydroxyl (-OH) group, and a butan-2-yloxy ether moiety. The silanol group (-SiOH) confers reactivity, enabling applications in catalysis, polymer chemistry, and surface modification. Its hybrid organic-inorganic nature balances hydrophobicity (due to the butyl chain) and reactivity (via the silanol group), making it valuable in materials science and industrial processes.
Properties
CAS No. |
88221-47-0 |
|---|---|
Molecular Formula |
C6H16O2Si |
Molecular Weight |
148.28 g/mol |
IUPAC Name |
butan-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H16O2Si/c1-5-6(2)8-9(3,4)7/h6-7H,5H2,1-4H3 |
InChI Key |
CDQKNWVXAQIAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)O[Si](C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxysilanol typically involves the reaction of dimethylchlorosilane with butan-2-ol in the presence of a base such as triethylamine. The reaction proceeds via the substitution of the chlorine atom in dimethylchlorosilane with the butan-2-yloxy group, followed by hydrolysis to form the silanol group.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxysilanol often employs continuous flow reactors to ensure efficient mixing and reaction control. The process involves the controlled addition of dimethylchlorosilane and butan-2-ol, followed by hydrolysis and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanols, depending on the reagent used.
Scientific Research Applications
(Butan-2-yl)oxysilanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone rubbers, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Butan-2-yl)oxysilanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions.
Comparison with Similar Compounds
1-Methoxy-2-butanol (CAS 53778-73-7)
- Structure : C₅H₁₂O₂, featuring a methoxy group and a secondary alcohol.
- Key Differences: Unlike (butan-2-yl)oxysilanol, this compound lacks a silicon atom, reducing its thermal stability and limiting its utility in high-temperature catalytic processes. Its smaller molecular weight (104.15 g/mol) and polar functional groups enhance water solubility compared to silanols .
- Applications : Primarily used as a solvent or intermediate in organic synthesis.
Butane, 2-ethoxy-2-methyl- (CAS 919-94-8)
- Structure : C₇H₁₆O, a branched ether.
- Key Differences: This purely organic ether lacks the silanol group, making it chemically inert under conditions where silanols undergo condensation or hydrolysis. Its lower molecular weight (116.20 g/mol) and non-polar nature limit its use in advanced materials .
- Applications : Common solvent and fuel additive.
(2S,3R,4E)-2-azido-3-{[tert-butyl(dimethyl)silyl]oxy}octadec-4-en-1-ol (CAS 114299-64-8)
- Structure : A silyl ether with a tert-butyl(dimethyl)silyl protecting group.
- Key Differences: The tert-butyl(dimethyl)silyl group enhances steric protection, stabilizing the molecule against hydrolysis. In contrast, (butan-2-yl)oxysilanol’s exposed hydroxyl group increases reactivity, enabling participation in hydrogen bonding or condensation reactions.
- Applications : Used in organic synthesis for temporary hydroxyl protection .
Silanol-Based Compounds
Dimethylsilanediol
- Structure : (CH₃)₂Si(OH)₂.
- Key Differences: The additional hydroxyl group increases hydrophilicity and acidity compared to (butan-2-yl)oxysilanol. This makes dimethylsilanediol more prone to self-condensation, reducing its stability in aqueous environments.
Silanol Nests in Catalysts
- Relevance: Studies on Cu/SiO₂ catalysts reveal that silanol nests (clustered Si-OH groups) improve structural integrity by minimizing silica leaching during reactions. (Butan-2-yl)oxysilanol’s single hydroxyl group may offer similar stabilization in hybrid catalysts, though its bulkier butyl chain could reduce surface accessibility .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| (Butan-2-yl)oxysilanol | Not provided | C₆H₁₆O₂Si | 164.28 (calculated) | Silanol, ether | Catalyst supports, hybrid materials |
| 1-Methoxy-2-butanol | 53778-73-7 | C₅H₁₂O₂ | 104.15 | Ether, alcohol | Solvent, organic synthesis |
| Butane, 2-ethoxy-2-methyl- | 919-94-8 | C₇H₁₆O | 116.20 | Ether | Fuel additive, solvent |
| (2S,3R,4E)-2-azido-3-{[tert-butyl(dimethyl)silyl]oxy}octadec-4-en-1-ol | 114299-64-8 | C₂₅H₄₉N₃O₂Si | 467.76 | Silyl ether, azide, alcohol | Protecting groups in synthesis |
Research Findings
- Catalytic Stability: Silanol groups in catalysts mitigate silica leaching, as observed in Cu/SiO₂ systems. (Butan-2-yl)oxysilanol’s hydroxyl group may similarly enhance durability in hybrid catalysts .
- Reactivity: The silanol’s -OH group enables condensation reactions under mild conditions, contrasting with silyl ethers (e.g., CAS 114299-64-8), which require acidic/basic conditions for deprotection .
- Solubility : The butan-2-yloxy chain likely enhances solubility in organic solvents, akin to branched ethers like 2-ethoxy-2-methylbutane .
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